molecular formula C5H3BrF4N2 B2855520 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole CAS No. 900534-71-6

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole

Cat. No.: B2855520
CAS No.: 900534-71-6
M. Wt: 246.991
InChI Key: WHWVFYIPMIWMMK-UHFFFAOYSA-N
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Description

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 2-bromo-1,1,2,2-tetrafluoroethyl group imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole typically involves the reaction of imidazole with 2-bromo-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 1-(2-azido-1,1,2,2-tetrafluoroethyl)-1H-imidazole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 1-(2-hydroxy-1,1,2,2-tetrafluoroethyl)-1H-imidazole.

Scientific Research Applications

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with biological molecules, affecting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromo-1,1,2,2-tetrafluoroethyl)benzene
  • 1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexane
  • 1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridine

Uniqueness

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the 2-bromo-1,1,2,2-tetrafluoroethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF4N2/c6-4(7,8)5(9,10)12-2-1-11-3-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWVFYIPMIWMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023057
Record name 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900534-71-6
Record name 1-(2-Bromo-1,1,2,2-tetrafluoroethyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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